
2H-Pyran, tetrahydro-2-(3,6,9,12,15-pentaoxahexadec-1-yloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran is a complex organic compound known for its unique structure and versatile applications. It is characterized by the presence of multiple ether linkages and a tetrahydropyran ring, making it a valuable compound in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran typically involves multi-step chemical reactions. One common method includes the reaction of ethylene oxide with 1,2,4-butanetriol to generate epoxidized butanol. This intermediate then undergoes an alcoholysis reaction with methanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may involve large-scale reactors and continuous flow systems to optimize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in nucleophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in cell culture and ligand research due to its biocompatibility.
Medicine: Investigated for drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of functional coatings, nanotechnology, and new material research.
Mécanisme D'action
The mechanism of action of 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran involves its interaction with molecular targets through its ether linkages and tetrahydropyran ring. These interactions can influence various biochemical pathways, making it effective in applications such as drug delivery and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaethylene glycol monomethyl ether: Similar in structure but lacks the tetrahydropyran ring.
Tetraethylene glycol butyl methyl ether: Another related compound with different ether linkages
Uniqueness
What sets 2-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)tetrahydro-2H-pyran apart is its unique combination of ether linkages and the tetrahydropyran ring, which provides distinct chemical properties and a wide range of applications .
Propriétés
Numéro CAS |
146395-16-6 |
|---|---|
Formule moléculaire |
C16H32O7 |
Poids moléculaire |
336.42 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C16H32O7/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-23-16-4-2-3-5-22-16/h16H,2-15H2,1H3 |
Clé InChI |
RWTCMFFFGIHNOB-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
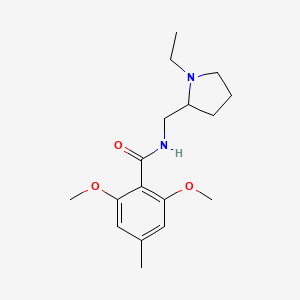
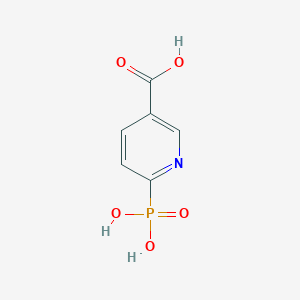


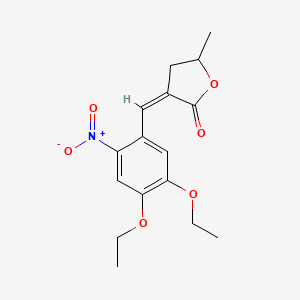
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
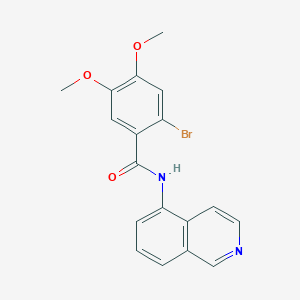
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
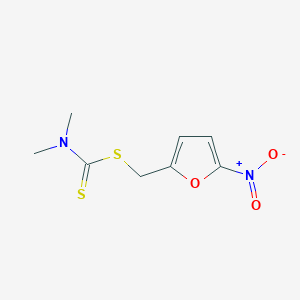
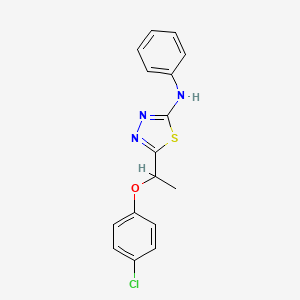
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)
